molecular formula C8H16O4<br>C8H18O6 B094791 Dioxybis(1-methylpropylidene) hydroperoxide CAS No. 126-76-1

Dioxybis(1-methylpropylidene) hydroperoxide

Cat. No.: B094791
CAS No.: 126-76-1
M. Wt: 210.22 g/mol
InChI Key: WFUGQJXVXHBTEM-UHFFFAOYSA-N
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Description

Dioxybis(1-methylpropylidene) hydroperoxide is an organic peroxide compound with the molecular formula C₈H₁₈O₆. It is known for its strong oxidizing properties and is commonly used in various chemical processes and industrial applications. This compound is characterized by the presence of two hydroperoxide groups, making it highly reactive and useful in a range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioxybis(1-methylpropylidene) hydroperoxide can be synthesized through the reaction of 1-methylpropylidene with hydrogen peroxide under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the hydroperoxide groups. The reaction is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous addition of hydrogen peroxide to a solution of 1-methylpropylidene in the presence of a stabilizer. The reaction mixture is maintained at a specific temperature and pH to ensure the efficient formation of the desired product. The resulting compound is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Dioxybis(1-methylpropylidene) hydroperoxide undergoes various types of chemical reactions, including:

    Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.

    Reduction: Under certain conditions, it can be reduced to form alcohols and other reduced products.

    Substitution: It can participate in substitution reactions, where the hydroperoxide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include transition metal catalysts such as manganese dioxide or cobalt salts. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Reagents such as halogens or alkylating agents are used, with the reactions conducted under controlled temperature and pressure conditions.

Major Products Formed

    Oxidation: The major products include ketones, aldehydes, and carboxylic acids.

    Reduction: The primary products are alcohols and hydrocarbons.

    Substitution: The products vary depending on the substituent introduced, but can include halogenated compounds and ethers.

Scientific Research Applications

Dioxybis(1-methylpropylidene) hydroperoxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an initiator in polymerization reactions, helping to start the formation of polymers from monomers.

    Biology: It is employed in oxidative stress studies to investigate the effects of reactive oxygen species on biological systems.

    Medicine: Research into its potential use as an antimicrobial agent is ongoing, given its strong oxidizing properties.

    Industry: It is used in the production of various chemicals, including pharmaceuticals, agrochemicals, and specialty polymers.

Mechanism of Action

The mechanism of action of dioxybis(1-methylpropylidene) hydroperoxide involves the generation of free radicals through the homolytic cleavage of the O-O bond in the hydroperoxide groups. These free radicals can then initiate a variety of chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ethyl ketone peroxide
  • 2-Butanone peroxide
  • Hydrogen peroxide

Comparison

Dioxybis(1-methylpropylidene) hydroperoxide is unique in its structure, containing two hydroperoxide groups, which makes it more reactive compared to similar compounds like methyl ethyl ketone peroxide and 2-butanone peroxide. Its strong oxidizing properties and ability to generate free radicals make it particularly useful in applications requiring high reactivity and efficiency.

Properties

IUPAC Name

2-butan-2-ylperoxyperoxyperoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O6/c1-5-7(3)9-11-13-14-12-10-8(4)6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYFCBQBOGSOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OOOOOOC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20925347
Record name Di(butan-2-yl)hexaoxidane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126-76-1
Record name 2,2-Dihydroperoxy-2,2-dibutylperoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di(butan-2-yl)hexaoxidane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioxybis(1-methylpropylidene) hydroperoxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dioxybis(1-methylpropylidene) hydroperoxide
Reactant of Route 2
Dioxybis(1-methylpropylidene) hydroperoxide
Reactant of Route 3
Dioxybis(1-methylpropylidene) hydroperoxide
Reactant of Route 4
Dioxybis(1-methylpropylidene) hydroperoxide
Reactant of Route 5
Dioxybis(1-methylpropylidene) hydroperoxide
Reactant of Route 6
Dioxybis(1-methylpropylidene) hydroperoxide

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